4-(3-Iodophenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Iodophenyl)-4-oxobutyric acid” is a derivative of phenylbutyric acid, where one of the phenyl ring hydrogens is replaced by an iodine atom . Phenylbutyric acid derivatives are often used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through Friedel-Crafts acylation, a process where an acyl group is introduced to the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a four-carbon butyric acid chain attached to a phenyl ring at the fourth carbon. The phenyl ring would have an iodine atom attached at the third carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of carboxylic acids and halogenated aromatic compounds. For instance, it might participate in condensation reactions, substitutions, or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Scientific Research Applications
-
Pharmaceutical and Medicinal Chemistry
- Application : Iodophenyl compounds are used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods : Compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
-
- Application : 3-Iodophenylboronic acid is used as a reactant in various chemical reactions, including aerobic oxidative coupling with arenes, coupling with acetals, synthesis of inhibitors of homoserine transacetylase, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction, but in general, these reactions allow for the synthesis of a wide range of organic compounds .
Safety And Hazards
properties
IUPAC Name |
4-(3-iodophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTQRXTZHIHSPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645396 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodophenyl)-4-oxobutyric acid | |
CAS RN |
898790-80-2 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.